PR-104 metabolite M22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

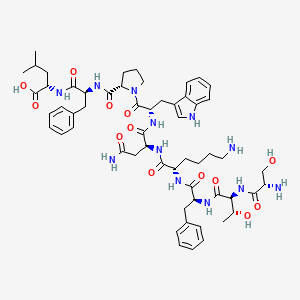

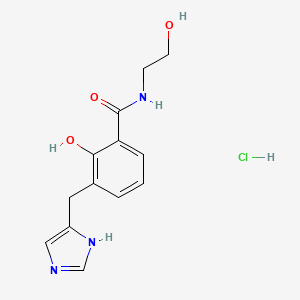

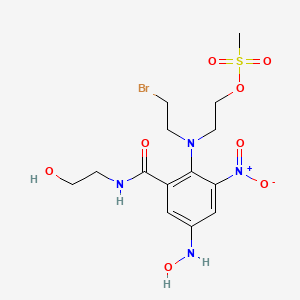

- PR-104 metabolite M22 is derived from the phosphate ester PR-104, which undergoes rapid conversion in vivo to its alcohol form, PR-104A.

- PR-104A is a bioreductive prodrug that gets metabolically activated to DNA-crosslinking nitrogen mustard agents, specifically hydroxylamine (PR-104H) and amine (PR-104M).

- These metabolites are generated by one-electron reductases in hypoxic cells and also by aldo-keto reductase 1C3 (AKR1C3) independently of oxygen .

Preparation Methods

- PR-104 is designed as a “pre-prodrug” to be activated in hypoxic tumor regions.

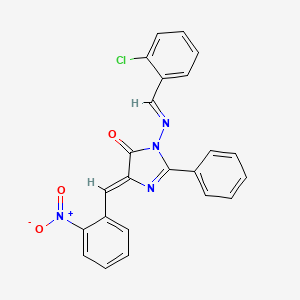

- Synthetic routes involve nitroreduction, leading to the formation of a dinitrobenzamide nitrogen mustard cytotoxin.

- Industrial production methods may vary, but the focus is on generating PR-104A for subsequent activation .

Chemical Reactions Analysis

- PR-104 undergoes reduction reactions, including nitroreduction, to form PR-104A.

- Common reagents include enzymes (reductases) and AKR1C3.

- Major products are PR-104H and PR-104M, which crosslink DNA, potentially leading to cell death.

Scientific Research Applications

- Chemistry: PR-104 metabolite M22 is studied for its reactivity and stability.

- Biology: Researchers investigate its effects on cellular processes and DNA damage repair.

- Medicine: Clinical trials explore its potential as an anticancer agent.

- Industry: Companies may explore its use in targeted therapies or diagnostics.

Mechanism of Action

- PR-104 metabolite M22 exerts its effects through DNA crosslinking.

- Molecular targets include DNA strands, disrupting replication and transcription.

- Pathways involved include cell cycle arrest and apoptosis.

Comparison with Similar Compounds

- PR-104 metabolite M22 stands out due to its specific activation in hypoxic regions.

- Similar compounds include other nitrogen mustard prodrugs (e.g., ifosfamide, melphalan), but their activation mechanisms differ.

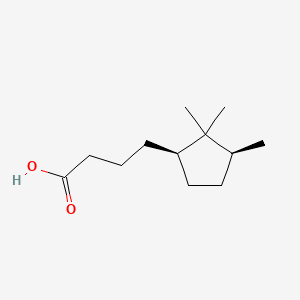

Properties

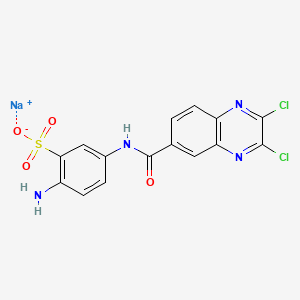

CAS No. |

952144-65-9 |

|---|---|

Molecular Formula |

C14H21BrN4O8S |

Molecular Weight |

485.31 g/mol |

IUPAC Name |

2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21) |

InChI Key |

GGQLBTNLBIONTJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)